2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine
Overview
Description
2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under high pressure and temperature.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-furan-2-yl)-6-phenyl-4-pyridine: Lacks the nitro group, which may result in different reactivity and applications.
2-(5-Methyl-furan-2-yl)-6-(4-methoxy-phenyl)-4-phenyl-pyridine: Contains a methoxy group instead of a nitro group, affecting its electronic properties and reactivity.
Uniqueness
2-(5-Methyl-furan-2-yl)-6-(4-nitro-phenyl)-4-phenyl-pyridine is unique due to the presence of both a nitro group and a furan ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-6-(4-nitrophenyl)-4-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c1-15-7-12-22(27-15)21-14-18(16-5-3-2-4-6-16)13-20(23-21)17-8-10-19(11-9-17)24(25)26/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDAKICWZQFMLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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